Ethyl 2-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, an oxadiazole ring, a thiophene ring, and an ester group. These groups are common in many pharmaceuticals and materials due to their diverse chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the ester group could undergo hydrolysis, the thiophene ring could undergo electrophilic aromatic substitution, and the amide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the ester and amide could increase its solubility in polar solvents .Scientific Research Applications
Anti-Fibrotic Activity
Compounds with structural similarities have been investigated for their anti-fibrotic activities. For instance, certain pyridinyl derivatives have shown promising results against fibrosis with better activities than some known anti-fibrotic agents .
Neuroprotective Agents
Derivatives of pyridinyl compounds have been selected for studies related to neuroprotection. They have been tested for their effectiveness in preventing neurodegeneration in models of Parkinson’s Disease by measuring specific markers .
Antimicrobial Features
The synthesis and application of new derivatives, including imidazo[4,5-b]pyridine derivatives, have been explored for their antimicrobial properties. These studies are part of ongoing work to prepare and apply new compounds in the fight against microbial infections .
Mechanism of Action
Target of Action
Thiophene derivatives have been shown to exhibit a variety of biological activities, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives are known to interact with a variety of biological targets depending on their specific structures .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Thiophene derivatives are known to interact with a variety of biological systems .
Result of Action
Based on the known activities of thiophene derivatives, it could potentially have a variety of effects depending on its specific structure and the biological systems it interacts with .
Future Directions
properties
IUPAC Name |
ethyl 2-[[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-2-27-19(26)16-13-5-3-4-6-14(13)30-18(16)22-15(25)11-29-20-24-23-17(28-20)12-7-9-21-10-8-12/h7-10H,2-6,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMRMWVDZKQKRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(O3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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